molecular formula C14H22O B8397004 2,5-Dimethyl-1-n-hexyloxybenzene

2,5-Dimethyl-1-n-hexyloxybenzene

Cat. No. B8397004
M. Wt: 206.32 g/mol
InChI Key: YXBIYJCNBNOADJ-UHFFFAOYSA-N
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Patent
US06689530B2

Procedure details

In 250 g of ethanol were dissolved 250 g (2.05 mol) of 2,5-dimethylphenol (or p-xylenol), 90 g (2.25 mol) of sodium hydroxide and 371 g (2.25 mol) of n-hexyl bromide. The solution was heated for 2 hours in an oil bath at 80° C. Water, 500 g, was added to the reaction mixture, from which an oily matter was separated. Vacuum distillation of the oily matter yielded 384 g of 2,5-dimethyl-1-n-hexyloxy-benzene. Next, 129 g (0.625 mol) of 2,5-dimethyl-1-n-hexyloxybenzene was dissolved in 625 g of 1,2-dichloroethane. To the solution kept in an ice bath, 100 g (0.625 mol) of bromine was added dropwise at a temperature below 5C. At the end of dropwise addition, 500 g of water was added. The organic layer was separated therefrom and washed with 300 g of an aqueous solution of 5 wt % sodium hydrogen carbonate. The organic layer was concentrated to remove the solvent, leaving an oily matter. Vacuum distillation (boiling point 114-124° C./0.5 Torr) of the oily matter yielded 174 g of 4-bromo-2,5-dimethyl-n-hexyloxybenzene.
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
625 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].[Br:16]Br.O>ClCCCl>[Br:16][C:6]1[C:5]([CH3:8])=[CH:4][C:3]([O:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[C:2]([CH3:1])[CH:7]=1

Inputs

Step One
Name
Quantity
129 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)OCCCCCC
Name
Quantity
625 g
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrBr
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution kept in an ice bath
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 300 g of an aqueous solution of 5 wt % sodium hydrogen carbonate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
leaving an oily matter
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation (boiling point 114-124° C./0.5 Torr) of the oily matter

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1C)OCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 174 g
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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